molecular formula C6H6IN3O2 B12839365 (5-Iodo-3-nitropyridin-2-yl)methanamine

(5-Iodo-3-nitropyridin-2-yl)methanamine

Cat. No.: B12839365
M. Wt: 279.04 g/mol
InChI Key: OPLINPUOMKWTKX-UHFFFAOYSA-N
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Description

(5-Iodo-3-nitropyridin-2-yl)methanamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an iodine atom at the 5-position, a nitro group at the 3-position, and a methanamine group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Iodo-3-nitropyridin-2-yl)methanamine typically involves the nitration of 2-iodopyridine followed by the introduction of the methanamine group. The nitration reaction can be carried out using nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions. The resulting 5-iodo-3-nitropyridine can then be reacted with formaldehyde and ammonia to introduce the methanamine group, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Iodo-3-nitropyridin-2-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The methanamine group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing

Properties

Molecular Formula

C6H6IN3O2

Molecular Weight

279.04 g/mol

IUPAC Name

(5-iodo-3-nitropyridin-2-yl)methanamine

InChI

InChI=1S/C6H6IN3O2/c7-4-1-6(10(11)12)5(2-8)9-3-4/h1,3H,2,8H2

InChI Key

OPLINPUOMKWTKX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])CN)I

Origin of Product

United States

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